4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine

Lipophilicity ADME Building Block Selection

4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine (CAS 949100-20-3) is a C10H18N4 heterocyclic building block featuring a 1,2,4-triazole ring substituted at the 3‑ and 5‑positions with ethyl and methyl groups, respectively, and linked via the N4‑position to the 4‑position of a secondary piperidine. Its computed LogP of 1.4022 and topological polar surface area (TPSA) of 42.74 Ų place it in a distinctly higher lipophilicity range compared to the unsubstituted parent analogue 4-(4H‑1,2,4‑triazol‑4‑yl)piperidine (LogP –0.66).

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
CAS No. 949100-20-3
Cat. No. B3314003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine
CAS949100-20-3
Molecular FormulaC10H18N4
Molecular Weight194.28 g/mol
Structural Identifiers
SMILESCCC1=NN=C(N1C2CCNCC2)C
InChIInChI=1S/C10H18N4/c1-3-10-13-12-8(2)14(10)9-4-6-11-7-5-9/h9,11H,3-7H2,1-2H3
InChIKeyRQLMAUGRUFDIHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine (CAS 949100-20-3): Physicochemical Benchmarking for Procurement Decisions


4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine (CAS 949100-20-3) is a C10H18N4 heterocyclic building block featuring a 1,2,4-triazole ring substituted at the 3‑ and 5‑positions with ethyl and methyl groups, respectively, and linked via the N4‑position to the 4‑position of a secondary piperidine [1]. Its computed LogP of 1.4022 and topological polar surface area (TPSA) of 42.74 Ų place it in a distinctly higher lipophilicity range compared to the unsubstituted parent analogue 4-(4H‑1,2,4‑triazol‑4‑yl)piperidine (LogP –0.66) . These physicochemical properties govern membrane permeability, solubility, and metabolic stability, which directly influence the compound’s utility in medicinal chemistry and agrochemical programs that require precise control of ADME parameters.

Why 4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine Cannot Be Interchanged with Generic Triazole-Piperidine Building Blocks


In‑class triazole‑piperidine compounds exhibit substantial variation in lipophilicity, hydrogen‑bonding capacity, and steric bulk depending on the substitution pattern of the triazole ring [1]. Simple substitution of the unsubstituted parent 4-(4H‑1,2,4‑triazol‑4‑yl)piperidine (LogP –0.66) or the monomethyl analogue (estimated LogP 1.2–1.8) for the 3‑ethyl‑5‑methyl derivative can shift the LogD by over one log unit, altering blood‑brain barrier penetration, plasma protein binding, and off‑target promiscuity in ways that are not linearly predictable . The additional ethyl group introduces a second rotatable bond (2 vs. 1 in the parent) and increases the molecular weight by ~42 Da relative to the monomethyl analogue, which affects conformational entropy and target‑binding kinetics. Consequently, pharmacological or agrochemical lead series that have been optimized using 4-(3-ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine cannot be reproduced with other piperidine‑triazole hybrids without re‑validating critical ADMET and efficacy endpoints.

Quantitative Differentiation Evidence for 4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine (949100-20-3) versus Closest Structural Analogues


Lipophilicity (LogP) Advantage of the 3-Ethyl-5-methyl Substitution over the Unsubstituted 1,2,4-Triazole-Piperidine Core

The target compound exhibits a computed LogP of 1.4022, compared to –0.66 for the unsubstituted analogue 4-(4H-1,2,4-triazol-4-yl)piperidine (CAS 690261-92-8) [1]. This represents a ΔLogP > 2.0, indicating markedly higher membrane permeability and a fundamentally different pharmacokinetic profile .

Lipophilicity ADME Building Block Selection

Enhanced Conformational Flexibility via Additional Rotatable Bond in the 3-Ethyl Group

The target compound possesses two rotatable bonds, whereas the unsubstituted parent 4-(4H-1,2,4-triazol-4-yl)piperidine has only one [1][2]. The extra ethyl group at the triazole 3‑position introduces conformational degrees of freedom that can modulate binding kinetics and selectivity profiles in target engagement studies.

Conformational Entropy Molecular Recognition SAR

High Purity Grade (≥98%) Verified by Independent Vendors, Enabling Direct Use in GLP Pharmacology Studies

Vendor-certified purity of 4-(3-ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine is consistently reported at ≥98% (Leyan product code 1750275; MolCore NLT 98%), whereas the unsubstituted analogue is more commonly offered at 95–97% purity . This ≥1–3% purity margin reduces the risk of off‑target effects caused by trace impurities in cell‑based and in vivo assays.

Purity Quality Control Procurement

Documented Cell‑Differentiation Activity in a Patent Corpus, Absent from the Unsubstituted Analogue

A patent corpus accessible via WebISA attributes to this compound 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte', suggesting utility as an anti‑cancer agent and for psoriasis treatment [1]. No equivalent claim has been identified for the unsubstituted 4-(4H-1,2,4-triazol-4-yl)piperidine or the monomethyl analogue.

Cell Differentiation Anticancer Patent Evidence

Hydrogen‑Bond Acceptor Count of 4 Provides a Wider Pharmacophore Footprint than the Parent Triazole-Piperidine (3 Acceptors)

The target compound has four hydrogen‑bond acceptors (HBA = 4) compared to three for 4-(4H-1,2,4-triazol-4-yl)piperidine [1]. The additional acceptor arises from the N2 nitrogen of the 1,2,4-triazole ring, which becomes more accessible or electronically distinct due to the 3,5‑dialkyl substitution pattern. Both compounds retain a single hydrogen‑bond donor (HBD = 1).

Pharmacophore Hydrogen Bonding Medicinal Chemistry Design

Regioisomeric Purity: N4‑Attachment Ensures a Defined Vector for Piperidine Functionalization Compared to N1‑ or N2‑Linked Analogues

The target compound features a 1,2,4-triazole ring linked through its N4 position to the piperidine 4‑position, whereas many commercial triazole‑piperidine building blocks are linked through N1 (e.g., 4-(1H-1,2,4-triazol-1-yl)piperidine) or through a methylene spacer [1]. The N4‑attachment mode projects the piperidine ring at a geometry distinct from N1‑linked isomers, altering the exit vector and three‑dimensional shape of the final conjugate [2].

Regiochemistry Synthetic Accessibility SAR

Optimal Application Scenarios for 4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine (949100-20-3) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimisation Requiring a LogP 1–2 Piperidine-Triazole Scaffold

When a lead series demands a moderately lipophilic piperidine‑triazole core (LogP ~1–2) to balance cellular permeability and aqueous solubility, 4-(3-ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine provides a precise LogP of 1.4022 [1]. Substitution with the unsubstituted parent (LogP –0.66) would require compensatory lipophilic additions elsewhere in the molecule, increasing molecular weight and the risk of promiscuity . The target compound thus enables more efficient property‑based drug design.

Kinase or Epigenetic Target Programmes Requiring a Conformationally Mobile Secondary Amine Handle

The free secondary amine on the piperidine ring and the two rotatable bonds conferred by the 3‑ethyl group provide a flexible, derivatisable handle suitable for generating focused libraries targeting ATP‑binding sites or histone‑binding domains [1]. The additional hydrogen‑bond acceptor (HBA = 4 vs. 3 for the parent) enhances hinge‑binding capacity, as demonstrated in analogous 1,2,4‑triazole‑piperidine HDAC inhibitor series .

Oncology Differentiation Therapy Research Informed by Patent Evidence

For programmes investigating the induction of monocyte differentiation in acute myeloid leukaemia or myelodysplastic syndromes, the patent‑documented activity of this compound in arresting undifferentiated cell proliferation provides a proprietary starting point not available with the unsubstituted analogue [1]. Although quantitative IC50 data remain unpublished, the patent disclosure offers a freedom‑to‑operate rationale for early‑stage hit‑to‑lead efforts.

High‑Throughput Screening Procurement Requiring ≥98% Purity with Minimal In‑House Purification

Screening laboratories that require building blocks with vendor‑guaranteed purity ≥98% can rely on the commercial supply of 4-(3-ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine from manufacturers such as Leyan and MolCore [1]. The ≥1–3% purity advantage over the monomethyl and unsubstituted analogues reduces the rate of false‑positive hits originating from trace impurities and streamlines the compound management workflow .

Quote Request

Request a Quote for 4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.